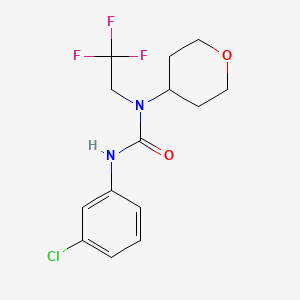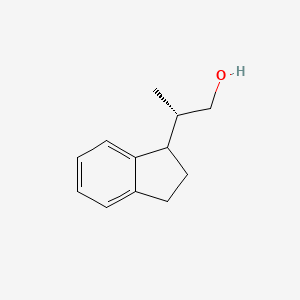
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chemical compound that belongs to the class of secondary alcohols. It is also known as indanol or 2-indanylpropan-1-ol. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the production of reactive oxygen species. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been reported to exhibit anti-inflammatory properties by inhibiting the activity of various enzymes involved in the inflammatory response. In addition, it has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol in lab experiments is its high purity and high yield. This makes it an ideal compound for use in various chemical and biological assays. However, one of the limitations of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future studies could focus on the synthesis of new derivatives of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol with improved properties for various applications.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 2-indanone using sodium borohydride in the presence of methanol. Another method involves the reduction of 2-indanone using lithium aluminum hydride in the presence of ether. Both of these methods have been reported to yield high purity and high yield of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol.
Applications De Recherche Scientifique
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes. In the field of pharmacology, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been studied for its potential as a therapeutic agent for various diseases. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCGCYDDUJWCM-BFHBGLAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

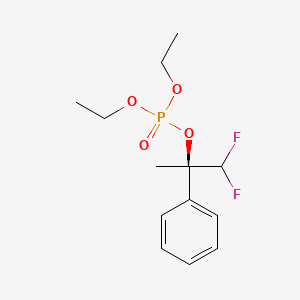
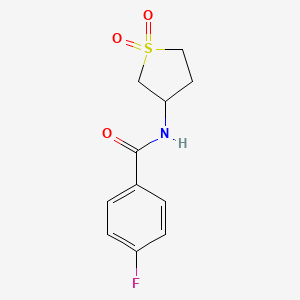
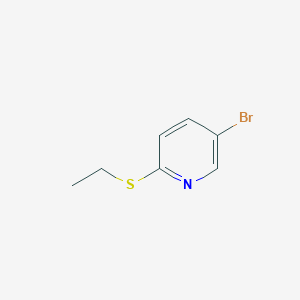
![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
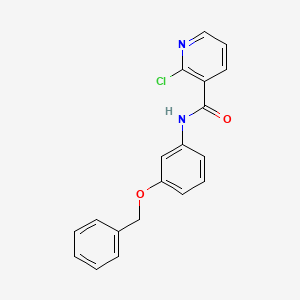
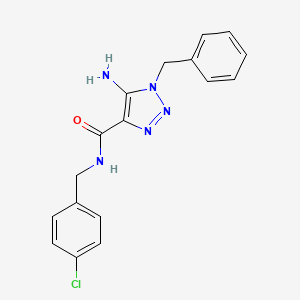
![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)
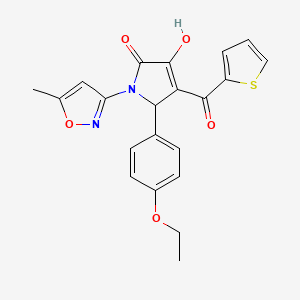
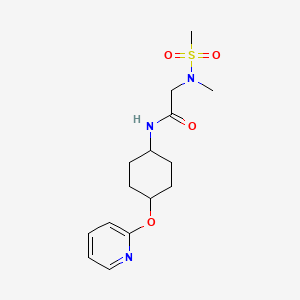

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
